N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N'-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a cycloheptyl substituent, dual thiophene rings (one sulfonylated), and an ethanediamide backbone. Its synthesis likely follows a multi-step pathway involving:
- Thiophene sulfonylation: Introduction of the sulfonyl group to the thiophene ring, a common modification to enhance electronic and steric properties .
- Cycloheptyl incorporation: Reaction with cycloheptanone or a cycloheptylamine derivative under nucleophilic conditions, analogous to spiro compound syntheses in .
Key structural features (inferred from and ):
- Cycloheptyl moiety: A seven-membered aliphatic ring that may influence conformational flexibility and lipophilicity.
- Thiophene rings: Contribute π-conjugation and sulfur-mediated non-covalent interactions.
Spectroscopic characterization (based on analogous compounds in ):
Properties
IUPAC Name |
N'-cycloheptyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S3/c22-18(19(23)21-14-7-3-1-2-4-8-14)20-13-16(15-9-5-11-26-15)28(24,25)17-10-6-12-27-17/h5-6,9-12,14,16H,1-4,7-8,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBTSBKGJENTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between cycloheptylamine and a thiophene derivative, followed by sulfonylation and subsequent amidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl groups to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the ethanediamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The thiophene rings and sulfonyl groups can engage in various binding interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related ethanediamides and thiophene-containing derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Electronic Differences
- Substituent effects: The cycloheptyl group in the target compound increases lipophilicity compared to the allyl group in its analogue () and the 4-methoxyphenylmethyl group in G856-4514 (). This may enhance membrane permeability in biological systems. The sulfonyl group in the target compound and its analogues improves thermal stability and hydrogen-bond acceptor capacity compared to non-sulfonylated thiophene derivatives (e.g., N-(2-Nitrophenyl)thiophene-2-carboxamide in ) .
Conformational analysis :
Spectroscopic Trends
- IR : All compounds show strong C=O stretches (~1680–1700 cm⁻¹), but sulfonylated derivatives (target compound, G856-4514) exhibit additional S=O peaks (~1350–1150 cm⁻¹) absent in simple carboxamides () .
- ¹H NMR : Cycloheptyl protons (δ 1.10–2.90 ppm) are upfield compared to allyl protons (δ 3.70–4.60 ppm) due to reduced electron-withdrawing effects .
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